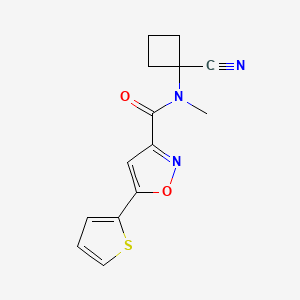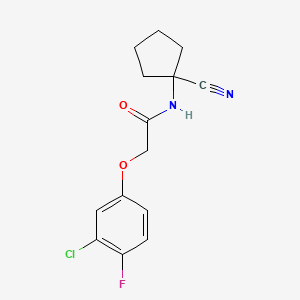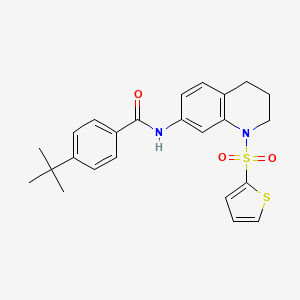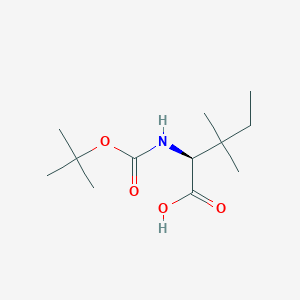
N-(1-cyanocyclobutyl)-N-methyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-N-methyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide, commonly known as CCTO, is a chemical compound that has gained significant attention in scientific research due to its potential for use in the treatment of various diseases. CCTO is a member of the oxazole class of compounds and has been shown to exhibit promising properties as an inhibitor of certain enzymes that play a role in disease development.
Mécanisme D'action
CCTO works by inhibiting the activity of certain enzymes that are involved in the development of disease. Specifically, it has been shown to inhibit the activity of the enzyme CDK9, which plays a role in the growth and division of cancer cells. By inhibiting this enzyme, CCTO can slow or stop the growth of cancer cells. Additionally, CCTO has been shown to inhibit the activity of other enzymes involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
CCTO has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of certain cytokines that play a role in inflammation. Further research is needed to fully understand the biochemical and physiological effects of CCTO.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CCTO is its potential for use in the treatment of various diseases. Its ability to inhibit the activity of certain enzymes makes it a promising candidate for the development of new therapies. However, the synthesis of CCTO is complex and requires expertise in organic chemistry. Additionally, further research is needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on CCTO. One area of research could focus on its potential for use in the treatment of cancer. Further studies are needed to determine its efficacy in inhibiting the growth of cancer cells in vivo. Additionally, research could focus on its potential for use in the treatment of other diseases, such as inflammatory diseases. Further research is also needed to fully understand its biochemical and physiological effects, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of CCTO involves the reaction of cyclobutanone with methylamine and thiophene-2-carboxylic acid, followed by the addition of cyanogen bromide and sodium hydroxide. The resulting compound is then subjected to further reactions to produce CCTO in its final form. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
CCTO has been the subject of numerous scientific studies due to its potential for use in the treatment of various diseases. One area of research has focused on its ability to inhibit the activity of certain enzymes that play a role in the development of cancer. In addition, CCTO has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17(14(9-15)5-3-6-14)13(18)10-8-11(19-16-10)12-4-2-7-20-12/h2,4,7-8H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKUYZPJCXFDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NOC(=C1)C2=CC=CS2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2998434.png)
![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)

![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)


![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)

![7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2998445.png)
![Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2998446.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2998447.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2998453.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2998454.png)
